Dilaurin, also known as 1,3-Dilaurin, is a diacylglycerol formed by the esterification of glycerol with two molecules of lauric acid (dodecanoic acid). Its chemical formula is , and it has a molecular weight of approximately 456.7 g/mol. This compound is characterized by its linear structure, where the lauric acid chains are attached to the glycerol backbone at the sn-1 and sn-3 positions. Dilaurin is a white to off-white solid at room temperature with a melting point of about 40 °C .
More research is needed to fully understand the mechanism of action of dilaurin in various contexts.
Research indicates that dilaurin can also participate in pyrolysis reactions, where it decomposes at high temperatures to produce hydrocarbons and other simpler compounds .
Dilaurin has shown potential biological activities, particularly in its role as a surfactant. It can form reverse micelles, which are structures that encapsulate water-insoluble molecules. This property suggests its utility in drug delivery systems and as a model for studying biological membranes. Additionally, some studies indicate that diacylglycerols like dilaurin may offer health benefits, such as improved blood sugar control and weight management.
Dilaurin can be synthesized through several methods:
These methods allow for varying yields and purities of dilaurin depending on the conditions used .
Dilaurin has several applications across different fields:
Studies have explored the interactions of dilaurin with various biological systems. For instance, research has focused on its hydrolysis by microbial lipases, which indicates its potential role in lipid digestion and metabolism . Additionally, dilaurin's micelle-forming ability has been examined for encapsulating therapeutic agents, enhancing their bioavailability.
Dilaurin shares similarities with other diacylglycerols but possesses unique characteristics due to its specific fatty acid composition. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2-Dilaurin | Diacylglycerol | Different positioning of lauric acid chains |
Monolaurin | Monoglyceride | Contains only one lauric acid chain |
Trilaurein | Triacylglycerol | Contains three lauric acid chains |
1,3-Dipalmitin | Diacylglycerol | Uses palmitic acid instead of lauric acid |
1,3-Dioleoyl-glycerol | Diacylglycerol | Contains oleic acid chains |
Dilaurin's unique structure allows it to function effectively in applications requiring emulsification and stabilization while providing specific health benefits associated with medium-chain fatty acids like lauric acid .
Dilaurin is a diacylglycerol compound belonging to the glycerolipid family, characterized by the molecular formula C₂₇H₅₂O₅ [1] [2] [3]. This compound represents a diester of glycerol with lauric acid, possessing a molecular weight of 456.70 grams per mole [1] [2] [7]. The chemical structure consists of a glycerol backbone covalently bonded to two lauric acid chains through ester linkages [25]. As a member of the diacylglycerol class, dilaurin contains two fatty acid chains attached to a three-carbon glycerol molecule, with one hydroxyl group remaining free [30].
The compound is systematically named as dodecanoic acid diester with 1,2,3-propanetriol, reflecting its composition of two dodecanoic acid (lauric acid) moieties attached to glycerol [1] [7]. The molecular structure exhibits significant hydrophobic characteristics due to the presence of two twelve-carbon saturated fatty acid chains [26]. The compound demonstrates considerable polymorphism in its pure state, with several crystalline phases identified in addition to the fluid phase [26].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₇H₅₂O₅ | [1] [2] [3] |
Molecular Weight (g/mol) | 456.70 | [1] [2] [7] |
Density (g/cm³) | 0.953±0.06 (Predicted) | [2] |
Melting Point (°C) | 53-58 | [2] [3] |
Boiling Point (°C) | 531.0±17.0 (Predicted) | [2] |
Physical State | Crystalline solid | [2] [3] |
Color | White to off-white | [2] |
The 1,2-dilaurin isomer, formally designated as glyceryl 1,2-dilaurate, represents a specific positional isomer where lauric acid chains are esterified at the sn-1 and sn-2 positions of the glycerol backbone [2] [9] [10]. This compound is assigned the CAS number 17598-94-6 and carries the systematic name (2-dodecanoyloxy-3-hydroxypropyl) dodecanoate [9] [10]. The lipid nomenclature designation for this isomer is DG(12:0/12:0/0:0), indicating the presence of two dodecanoic acid chains at positions 1 and 2, with no acyl chain at position 3 [9] [11].
The structural configuration of 1,2-dilaurin involves the glycerol backbone oriented with the sn-1 chain extending into the hydrophobic matrix while the sn-2 chain initially extends parallel to the membrane surface before making a 90-degree bend to become parallel to the sn-1 chain [26]. This conformational arrangement positions the molecule approximately two methylene units deeper than adjacent phospholipids in membrane systems [26]. The compound has been extensively utilized as an internal standard for quantification of diglycerides in biological systems, particularly in neural tissue analysis [2].
Research findings indicate that 1,2-dilaurin exhibits distinct spectroscopic properties, with characteristic nuclear magnetic resonance signals differentiating it from other glyceride forms [31]. The compound demonstrates specific enzymatic interactions, particularly with pancreatic lipase systems, where it serves as a substrate for measuring enzyme activity in monomolecular film studies [2].
The 1,3-dilaurin isomer, systematically known as glyceryl 1,3-dilaurate, represents the positional isomer where lauric acid chains occupy the sn-1 and sn-3 positions of the glycerol backbone [4] [13] [16]. This compound is identified by CAS number 539-93-5 and bears the systematic name (3-dodecanoyloxy-2-hydroxypropyl) dodecanoate [4] [13]. The lipid designation for this isomer is DG(12:0/0:0/12:0), indicating dodecanoic acid chains at positions 1 and 3, with the sn-2 position remaining unesterified [16].
The structural architecture of 1,3-dilaurin differs significantly from its 1,2-counterpart in terms of molecular geometry and membrane interactions [26]. The compound exhibits a melting point of approximately 58°C, slightly higher than the 1,2-isomer, reflecting differences in intermolecular packing arrangements [27]. The 1,3-configuration results in a more symmetrical molecular structure, with the free hydroxyl group positioned at the central carbon of the glycerol backbone [13].
Experimental investigations have demonstrated that 1,3-dilaurin possesses distinct physical properties compared to the 1,2-isomer, including different solubility characteristics and crystalline forms [27]. The compound has been identified as a metabolically significant intermediate in lipid biosynthesis pathways, particularly in the formation of phospholipids and triacylglycerols [30]. Research findings indicate that 1,3-dilaurin exhibits different enzymatic specificities compared to 1,2-dilaurin, with implications for its biological functionality [38].
Commercial dilaurin preparations frequently consist of mixed isomeric forms, designated by CAS number 27638-00-2, containing both 1,2-dilaurin and 1,3-dilaurin in varying proportions [1] [3] [7]. These mixed isomer preparations are characterized by the general formula C₂₇H₅₂O₅ and exhibit properties that represent a composite of the individual isomeric forms [37] [38]. The stereochemical complexity of dilaurin arises from the presence of multiple chiral centers and the potential for acyl migration between positions [31].
The mixed isomer preparations demonstrate conformational flexibility, with the glycerol backbone capable of adopting multiple spatial arrangements [41]. Computational studies utilizing density functional theory have revealed that glycerol-based compounds exhibit preferential conformations, with certain backbone configurations being energetically favored [41]. The RR and Rγ conformations have been identified as the most abundant forms in various phases, including gas and liquid states [41].
Stereochemical analysis reveals that dilaurin isomers can exist in multiple conformational states, with the glycerol backbone displaying rotational flexibility around carbon-carbon bonds [22]. The conformational dynamics of the molecule influence its interactions with membrane systems and enzymatic processes [43]. Research findings indicate that the mixed isomer preparations exhibit lateral phase separation phenomena when incorporated into phospholipid bilayers, resulting in domain formation [26].
Isomer Type | CAS Number | Lipid Designation | Fatty Acid Positions | Melting Point (°C) |
---|---|---|---|---|
1,2-Dilaurin | 17598-94-6 | DG(12:0/12:0/0:0) | sn-1 and sn-2 | 53-56 |
1,3-Dilaurin | 539-93-5 | DG(12:0/0:0/12:0) | sn-1 and sn-3 | ~58 |
Mixed Isomers | 27638-00-2 | DG 12:0 | Variable | 53-58 |
Molecular modeling studies of dilaurin have employed various computational approaches to elucidate structural properties and conformational behavior [18] [19]. Advanced computational methods, including all-atom molecular dynamics simulations, have been utilized to investigate the structural dynamics of diacylglycerol molecules in different environments [18] [20]. These investigations have revealed that dilaurin molecules exhibit considerable conformational flexibility, particularly in membrane environments where they can adopt multiple orientations [20].
Coarse-grained modeling approaches have been developed specifically for diacylglycerol compounds, enabling the study of larger-scale structural phenomena and membrane interactions [20]. These models accurately reproduce experimental properties such as interfacial tension with water and flip-flop free energy across membrane bilayers [20]. Computational studies have demonstrated that dilaurin molecules can occupy interleaflet spaces in membrane systems, even at low concentrations [20].
Three-dimensional structural representations of dilaurin reveal the spatial arrangement of the glycerol backbone and the extended fatty acid chains [6]. The molecular geometry shows the characteristic L-shaped configuration typical of diacylglycerols, with the fatty acid chains extending in different directions from the glycerol core [6]. Crystallographic studies, where available, have provided detailed information about the solid-state packing arrangements of dilaurin molecules [26].
Spectroscopic characterization methods, including infrared and nuclear magnetic resonance spectroscopy, have been employed to validate molecular modeling predictions [32] [35]. These analytical techniques provide experimental confirmation of structural features predicted by computational models [32]. Mass spectrometric analysis has revealed characteristic fragmentation patterns that correlate with the predicted molecular structure [35]. The collision cross-section values determined experimentally align with computational predictions, validating the accuracy of molecular modeling approaches [6].
Dilaurin exists as a solid crystalline material at standard temperature and pressure conditions (20°C) [1] [2]. The compound presents as a white to off-white crystalline powder with a waxy consistency, characteristic of medium-chain fatty acid derivatives [1] [2]. This physical appearance is consistent across different isomeric forms of dilaurin, including both the 1,3-dilaurin isomer and mixed isomeric preparations.
The molecular structure of dilaurin, with the formula C₂₇H₅₂O₅, contributes significantly to its solid-state properties [3] [4] [5]. The compound has a molecular weight of 456.7 g/mol, positioning it within the medium molecular weight range for glycerolipids [3] [4] [5]. The density of dilaurin is reported as 0.953 ± 0.06 g/cm³, indicating a relatively low-density organic solid [6] [5] [7]. The refractive index is measured at 1.463, providing optical characterization data essential for analytical identification [6] [8].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₇H₅₂O₅ | [3] [4] [5] |
Molecular Weight (g/mol) | 456.7-456.70 | [3] [4] [5] |
Physical State at 20°C | Solid | [1] [2] |
Appearance | White to off-white crystalline solid/powder | [1] [2] |
Density (g/cm³) | 0.953 ± 0.06 | [6] [5] [7] |
Refractive Index | 1.463 | [6] [8] |
The thermal properties of dilaurin exhibit variations depending on the specific isomeric form examined. For 1,3-dilaurin, the melting point is consistently reported as 59°C [5] [1] [7] [9], with a melting range spanning 56.0-61.0°C [1] [2] [10]. Mixed isomeric preparations of dilaurin demonstrate slightly lower melting characteristics, with a melting point of 57.8°C and a range of 54.5-57.8°C [10] [11].
The boiling point of dilaurin is significantly elevated due to its substantial molecular weight and intermolecular forces. Predicted values indicate a boiling point of 539.9 ± 17.0°C for 1,3-dilaurin [6] [5] [11] [7], while mixed isomeric forms show a range of 531-539.9°C [11] [12]. These elevated boiling points reflect the strong intermolecular hydrogen bonding and van der Waals forces present in the compound.
The flash point, a critical safety parameter, is measured at 161.6°C for 1,3-dilaurin and ranges from 158-161.6°C for mixed isomers [6] [11] [13]. This relatively high flash point indicates enhanced thermal stability and reduced fire hazard during handling and processing.
Property | Value 1,3-Dilaurin | Value Mixed Isomers | Reference |
---|---|---|---|
Melting Point (°C) | 59 | 57.8 | [5] [1] [7] [9] |
Melting Point Range (°C) | 56.0-61.0 | 54.5-57.8 | [1] [2] [10] |
Boiling Point (°C) | 539.9 ± 17.0 (predicted) | 531-539.9 | [6] [5] [11] [7] |
Flash Point (°C) | 161.6 | 158-161.6 | [6] [11] [13] |
While specific heat capacity data for dilaurin are limited in the available literature, comparative analysis with structurally related triglycerides provides valuable insights. Research on saturated symmetrical triglycerides indicates that heat capacities generally increase linearly with increasing carbon chain length [14]. For compounds with similar fatty acid chain lengths (C12), heat capacity values typically range around 2.05-2.06 J/(g·K) at room temperature [14].
The thermal conductivity of dilaurin, by analogy to related triglycerides, is expected to be relatively low, approximately 0.16 W/(m·K), consistent with organic compounds of similar molecular structure [14]. These thermal properties are crucial for understanding dilaurin's behavior in thermal processing applications and energy storage systems.
Storage recommendations specify maintenance at -20°C to ensure long-term stability and prevent thermal degradation [5] [15] [7]. This storage requirement reflects the compound's sensitivity to elevated temperatures and potential for oxidative degradation of the fatty acid chains.
Dilaurin exhibits amphiphilic characteristics, demonstrating distinct solubility patterns across different solvent systems. The compound is insoluble in water [16], reflecting its predominantly hydrophobic nature due to the long-chain fatty acid substituents. This poor aqueous solubility is characteristic of medium to long-chain diacylglycerols.
In organic solvents, dilaurin shows variable solubility depending on solvent polarity and hydrogen bonding capability. The compound demonstrates slight solubility in acetonitrile and chloroform [5] [7], while showing enhanced solubility in more polar organic solvents. Ethanol dissolves dilaurin at concentrations of approximately 0.25 mg/ml [17], indicating limited but measurable solubility.
Dimethyl sulfoxide (DMSO) provides excellent solubility for dilaurin, with concentrations reaching 30-50 mg/ml [17] [18]. Similarly, dimethyl formamide (DMF) demonstrates good solvating power, achieving approximately 20 mg/ml solubility [17]. These polar aprotic solvents effectively disrupt intermolecular associations and facilitate dilaurin dissolution.
For biological applications, dilaurin shows limited but significant solubility in phosphate-buffered saline (PBS, pH 7.2) at concentrations of 0.5-0.7 mg/ml [17] [19]. This aqueous solubility, while modest, is sufficient for certain biological and pharmaceutical applications. Hot methanol treatment results in almost transparent solutions [1] [2], indicating temperature-enhanced solubility in alcoholic media.
Solvent | Solubility | Reference |
---|---|---|
Water | Insoluble | [16] |
Acetonitrile | Slightly soluble | [5] [7] |
Chloroform | Slightly soluble | [5] [7] |
Ethanol | Soluble (~0.25 mg/ml) | [17] |
DMSO | Soluble (~30-50 mg/ml) | [17] [18] |
Dimethyl formamide (DMF) | Soluble (~20 mg/ml) | [17] |
Hot Methanol | Almost transparent | [1] [2] |
PBS (pH 7.2) | Soluble (~0.5-0.7 mg/ml) | [17] [19] |
The partition coefficient data for dilaurin, while not extensively documented in the literature, can be estimated based on structural considerations. The compound's LogP value is expected to be significantly positive, indicating preferential partitioning into lipophilic phases [11]. This characteristic supports its use in lipid-based formulations and membrane-associated applications.
Infrared spectroscopy provides definitive identification of functional groups within the dilaurin molecule. The carbonyl (C=O) stretch from the ester linkages appears as a strong absorption band in the region of 1735-1750 cm⁻¹ [20] [21]. This characteristic frequency confirms the presence of aliphatic ester functional groups and distinguishes dilaurin from other lipid classes.
The hydroxyl (O-H) stretch from the free hydroxyl group on the glycerol backbone produces a broad absorption band spanning 3200-3600 cm⁻¹ [20] [21]. The breadth and position of this band indicate hydrogen bonding interactions, both intermolecular and potentially intramolecular, which influence the compound's physical properties.
Alkyl C-H stretching vibrations from the fatty acid chains generate multiple absorption bands in the 2800-3000 cm⁻¹ region [20] [21]. These bands are characteristic of saturated hydrocarbon chains and provide information about the aliphatic nature of the lauric acid substituents.
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about dilaurin's molecular framework. ¹H NMR analysis reveals characteristic signals corresponding to glycerol backbone protons and fatty acid chain protons [22]. The glycerol protons typically appear in the 3.5-4.5 ppm region, while the methylene protons of the fatty acid chains generate complex multiplets in the 1.0-2.5 ppm range.
¹³C NMR spectroscopy provides crucial information about the carbon framework. The carbonyl carbon signals appear at approximately 173-174 ppm [23], confirming the ester linkage carbons. The remaining carbon signals from the fatty acid chains and glycerol backbone appear in the aliphatic region (10-80 ppm), providing detailed structural confirmation.
The SMILES representation of dilaurin is documented as C(COC(CCCCCCCCCCC)=O)(COC(CCCCCCCCCCC)=O)O [4] [24] [10], providing a standardized structural notation for computational and database applications.
Mass spectrometry analysis of dilaurin reveals characteristic fragmentation patterns essential for analytical identification. The molecular ion [M+H]⁺ appears at m/z 457.3-457.4 [25], corresponding to the protonated molecular ion. The exact monoisotopic mass is precisely determined as 456.381475 u [4] [26].
Fragmentation analysis typically produces acylium ions and glycerol fragments as major product ions [25]. These fragmentation patterns are characteristic of diacylglycerol compounds and provide structural confirmation through tandem mass spectrometry experiments. The loss of fatty acid chains generates predictable neutral losses that aid in structural elucidation and quantitative analysis.
Technique | Parameter/Peak | Value/Range | Reference |
---|---|---|---|
Infrared (IR) Spectroscopy | C=O stretch (ester) | ~1735-1750 cm⁻¹ | [20] [21] |
Infrared (IR) Spectroscopy | O-H stretch | ~3200-3600 cm⁻¹ | [20] [21] |
Infrared (IR) Spectroscopy | C-H stretch (alkyl) | ~2800-3000 cm⁻¹ | [20] [21] |
Nuclear Magnetic Resonance (NMR) | ¹H NMR characteristic signals | Glycerol backbone protons, fatty acid chain protons | [22] |
Nuclear Magnetic Resonance (NMR) | ¹³C NMR carbonyl carbon | ~173-174 ppm (C=O) | [23] |
Mass Spectrometry | Molecular ion [M+H]⁺ | 457.3-457.4 m/z | [25] |
Mass Spectrometry | Exact mass (monoisotopic) | 456.381475 u | [4] [26] |
Mass Spectrometry | Fragment ions (typical) | Acylium ions, glycerol fragments | [25] |